molecular formula C26H27NO2 B569494 Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine CAS No. 1385018-57-4

Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine

Cat. No.: B569494
CAS No.: 1385018-57-4
M. Wt: 385.507
InChI Key: GZKUEBDMUQNUNI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (predicted, 400 MHz, CDCl₃):

  • Aromatic protons : δ 6.5–8.2 ppm (multiplet, 12H, naphthalene H)
  • Methoxy groups : δ 3.85 ppm (singlet, 6H, OCH₃)
  • Ethylamine backbone :
    • δ 2.75 ppm (triplet, 4H, –CH₂–NH–)
    • δ 2.90 ppm (triplet, 4H, Ar–CH₂–)
  • Amine proton : δ 1.50 ppm (broad, 1H, –NH–)

13C NMR (predicted, 100 MHz, CDCl₃):

  • Methoxy carbons : δ 55.2 ppm
  • Aromatic carbons : δ 115–135 ppm
  • Ethyl carbons : δ 40.5 (–CH₂–NH–), δ 35.8 (Ar–CH₂–)

Infrared (IR) and Raman Spectroscopic Profiling

IR (KBr, cm⁻¹) :

  • N–H stretch: 3350 (broad, amine)
  • C–H aromatic: 3050
  • C–O (methoxy): 1245
  • Aromatic C=C: 1600, 1500
  • C–N stretch: 1120

Raman (cm⁻¹) :

  • Strong bands at 1605 (C=C ring stretching)
  • 1280 (C–N symmetric bend)
  • 820 (out-of-plane C–H deformation)

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

  • Molecular ion: m/z 385.5 [M+H]⁺
  • Major fragments:
    • m/z 241.1 [M – C₈H₇OCH₃]⁺
    • m/z 144.1 [C₁₀H₁₀O]⁺
    • m/z 115.0 [C₇H₇O]⁺

Fragmentation occurs preferentially at the C–N bond, with subsequent loss of methoxynaphthalene moieties.

Properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2/c1-28-23-11-9-19-5-3-7-21(25(19)17-23)13-15-27-16-14-22-8-4-6-20-10-12-24(29-2)18-26(20)22/h3-12,17-18,27H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKUEBDMUQNUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine typically proceeds via sequential alkylation and amination steps. A foundational approach involves reacting 7-methoxynaphthalene with ethylenediamine derivatives under controlled conditions. Key steps include:

a. Nitration and Reduction
7-Methoxynaphthalene undergoes nitration to introduce nitro groups at specific positions, followed by catalytic hydrogenation to yield the corresponding amine. This intermediate is critical for subsequent alkylation .

b. Alkylation with Ethylamine
The amine intermediate reacts with ethylene dihalides (e.g., 1,2-dibromoethane) in the presence of a base such as triethylamine. This step forms the ethylamine backbone while preserving the methoxy substituents .

c. Purification
Crude product purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from hydrocarbon solvents like n-heptane .

Reaction Optimization Parameters

Optimizing yield and purity requires careful adjustment of:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temperatures accelerate alkylation but risk decomposition .
SolventDMF or THFPolar aprotic solvents enhance reagent solubility .
Base Stoichiometry2.2–2.5 equivalentsExcess base prevents protonation of amine intermediates .
Reaction Time30–60 minutesProlonged durations increase side-product formation .

Industrial Production Methods

Scalable synthesis employs continuous flow reactors to address exothermicity and improve reproducibility. Key industrial adaptations include:

  • Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation steps, achieving >95% conversion .

  • Solvent Recovery : Distillation systems recycle n-heptane, reducing material costs by 40% .

  • Quality Control : HPLC with C18 columns (2.1 × 50 mm, 1.7 µm) ensures ≥98% purity .

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Batch Alkylation65–7095Limited to 10 kg
Flow Reactor85–9098>100 kg/batch
Microwave-Assisted7597Experimental

Flow reactors outperform batch methods in yield and scalability due to superior heat dissipation .

Challenges and Mitigation Strategies

a. Steric Hindrance
Bulky methoxynaphthyl groups impede alkylation. Solutions include:

  • Using bulky bases (e.g., DBU) to deprotonate amines effectively .

  • Incremental reagent addition to maintain low local concentrations .

b. Byproduct Formation
Unwanted dimerization is minimized by:

  • Strict temperature control (±2°C) .

  • Substoichiometric iodide salts to suppress radical pathways .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce fully hydrogenated derivatives .

Scientific Research Applications

Chemistry: In chemistry, Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate the binding sites of proteins and nucleic acids .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways in diseases such as cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine involves its interaction with specific molecular targets. It may bind to proteins, altering their conformation and activity. This binding can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Agomelatine (N-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide)

Molecular Formula: C₁₅H₁₇NO₂ Molecular Weight: 243.30 g/mol CAS: 138112-76-2 Key Features:

  • Agomelatine is the active pharmaceutical ingredient (API) derived from the acetylation of 2-(7-methoxynaphthalen-1-yl)ethylamine.
  • Acts as a melatonin receptor (MT₁/MT₂) agonist and serotonin 5-HT₂C receptor antagonist .
  • Unlike the diamine, Agomelatine contains an acetamide group instead of a secondary amine, which is critical for its therapeutic activity .

Synthesis : Agomelatine is synthesized via condensation of 2-(7-methoxynaphthalen-1-yl)ethylamine with acetic anhydride, whereas the diamine impurity forms during incomplete acetylation or side reactions .

[(E)-1-(Naphthalen-2-yl)ethylidene]-(naphthalen-1-ylmethyl)amine

Molecular Formula : C₂₄H₂₁N
Molecular Weight : 323.43 g/mol
Key Features :

  • A Schiff base (imine) formed by condensation of naphthalen-1-ylmethylamine with 1-(naphthalen-2-yl)ethyl ketone.
  • Exhibits a planar structure stabilized by C–H···π interactions, as confirmed by X-ray crystallography .
  • Used in coordination chemistry as a ligand for metal complexes, contrasting with the diamine’s role as a pharmaceutical impurity .

Applications : This compound’s rigid aromatic structure makes it suitable for designing supramolecular materials, whereas Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine lacks such applications .

1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine

Molecular Formula : C₁₈H₁₅N₃
Molecular Weight : 273.33 g/mol
Key Features :

  • A benzimidazole derivative synthesized via alkylation of 2-aminobenzimidazole with 1-(bromomethyl)naphthalene .
  • Unlike the diamine, this compound contains a heterocyclic benzimidazole core, which is absent in this compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Features References
This compound C₂₆H₂₈N₂O₂ 416.51 1623104-92-6* Agomelatine impurity; diamine structure
Agomelatine C₁₅H₁₇NO₂ 243.30 138112-76-2 Melatonin receptor agonist; acetamide
[(E)-1-(Naphthalen-2-yl)ethylidene]-(naphthalen-1-ylmethyl)amine C₂₄H₂₁N 323.43 - Imine structure; crystallography data
1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine C₁₈H₁₅N₃ 273.33 - Benzimidazole derivative; fluorescent

*CAS provided for the hydrochloride salt.

Biological Activity

Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine is a chemical compound with significant potential in biological research and medicinal chemistry. Its structure, featuring two 7-methoxynaphthyl groups linked by an ethylamine backbone, suggests various interactions with biological macromolecules, making it a subject of interest for its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C26H27NO2C_{26}H_{27}NO_2. The presence of methoxy groups on the naphthalene rings enhances its solubility and reactivity, influencing its biological activity.

Property Value
Molecular Weight399.50 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsMethoxy, Amine

The biological activity of this compound is primarily attributed to its role as a melatonin receptor agonist , particularly at the MT1 and MT2 receptors. These receptors are crucial in regulating circadian rhythms and mood, suggesting that the compound may have antidepressant effects similar to its parent compound, agomelatine. Additionally, it may interact with serotonin receptors, further contributing to its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits biological activities akin to those of agomelatine. Its potential applications include:

  • Antidepressant Effects : As a melatonin receptor agonist, it may help alleviate symptoms of major depressive disorder.
  • Neuroprotective Properties : The compound's interaction with neurotransmitter systems suggests possible neuroprotective effects.

Case Studies and Research Findings

  • Agomelatine Analog Studies : Investigations into the analogs of agomelatine have shown that compounds with similar structures can exhibit comparable binding affinities to melatonin receptors, indicating that this compound may share these properties.
  • Pharmacological Profiling : In vitro studies have demonstrated that this compound can modulate receptor activity, which could lead to alterations in cell signaling pathways involved in mood regulation .
  • Toxicity Assessments : Preliminary toxicity evaluations suggest that while the compound exhibits beneficial biological activity, caution is warranted due to potential harmful effects at higher concentrations .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

Compound Name Type Unique Features
AgomelatineMelatonin AgonistDual action on melatonin and serotonin receptors
N-[2-(7-Methoxy-naphthalen-1-yl)ethyl]acetamideAcetamide derivativeSimilar receptor activity; includes an acetamide group
N,N-Bis(2-(6-methoxynaphthalen-1-yl)ethyl)amineStructural isomerVariation in methoxy position alters receptor interaction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine in academic settings?

  • Methodological Answer : The compound can be synthesized via the Stevens rearrangement , which facilitates the formation of naphthalene-based amines from appropriately substituted precursors . Another approach involves alkylation reactions , where nucleophilic amines react with electrophilic alkyl halides under basic conditions (S_N2 mechanism) . Key considerations include solvent selection (e.g., DMSO for polar aprotic environments) and temperature control to minimize side reactions. Purity (>98%) should be verified via HPLC or NMR .

Q. Which analytical techniques are optimal for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with UV detection for quantitative analysis, calibrated against a certified reference standard .
  • Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positioning and amine proton environments. Mass spectrometry (ESI-MS) for molecular weight validation .
  • Purity Assessment : Combustion analysis or elemental chromatography to verify carbon/nitrogen ratios .

Q. How should researchers prepare and store stock solutions of this compound to ensure stability?

  • Methodological Answer : Dissolve in anhydrous DMSO (10 mM stock) to prevent hydrolysis. Aliquot into amber vials under inert gas (N2_2) to avoid light/oxidation degradation. Store at -20°C for long-term stability, with periodic validation via UV-Vis spectroscopy (λ = 270–300 nm for naphthalene moieties) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) using statistical models (ANOVA) to identify confounding variables .
  • Orthogonal Assays : Validate bioactivity via independent methods (e.g., SPR for binding affinity vs. cell-based assays) .
  • Batch Consistency : Replicate studies with independently synthesized batches to rule out synthesis-derived impurities .

Q. What strategies are effective for optimizing the compound’s electronic properties in materials science applications?

  • Methodological Answer :

  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO2_2) to the naphthalene ring to enhance charge transport in organic semiconductors .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict HOMO/LUMO levels and optimize synthetic routes .
  • Device Integration : Test in OLED or OFET architectures with controlled annealing to assess crystallinity effects .

Q. What experimental design principles should guide toxicity studies of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Use a randomized block design with ≥4 replicates to account for biological variability .
  • Control Groups : Include vehicle (DMSO) and positive controls (e.g., cisplatin for cytotoxicity).
  • Endpoint Selection : Combine acute (MTT assay) and chronic (ROS generation) toxicity markers .

Data Analysis and Validation

Q. How should researchers validate the environmental stability of this compound in ecological risk assessments?

  • Methodological Answer :

  • Fate Studies : Use 14^{14}C-labeled analogs to track biodegradation pathways in soil/water systems .
  • LC-MS/MS Quantification : Monitor degradation products (LOQ = 1–20 ng/mL) with isotopic internal standards (e.g., 13^{13}C-labeled analogs) .

Comparative Table: Key Analytical Techniques

TechniqueApplicationSensitivity/LODReference
HPLC-UVPurity assessment, quantification0.1 µg/mL
NMRStructural elucidation0.1 mM
ESI-MSMolecular weight confirmation1 ppm
LC-MS/MSMetabolite identification1 ng/mL

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